A Technical Guide to ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Properties, Synthesis, and Applications
A Technical Guide to ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical and physical properties of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol, a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyrrolidine scaffold imparts unique stereoelectronic properties that can profoundly influence molecular conformation, basicity, and metabolic stability, making this compound a valuable building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a chiral, fluorinated saturated heterocycle. The defined stereochemistry at the C2 and C4 positions, in conjunction with the electronegative fluorine atom, dictates its three-dimensional structure and, consequently, its interaction with biological targets.
Visualizing the Core Structure
Caption: 2D representation of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol highlighting the stereocenters.
Key Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol. It is important to note that while some data is available from commercial suppliers, other values are estimated based on closely related structures due to the limited amount of publicly available experimental data for this specific compound.
| Property | Value | Source/Comment |
| IUPAC Name | ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | [1] |
| CAS Number | 2206737-78-0 | [1][2] |
| Molecular Formula | C₆H₁₂FNO | [1][2] |
| Molecular Weight | 133.17 g/mol | [1][2] |
| Physical Form | Liquid | [1][2] |
| Purity | Typically ≥97% | [1][2] |
| Boiling Point | Est. 170-180 °C at 760 mmHg | Based on the boiling point of the (2S,4S) stereoisomer (175.8 ± 25.0 °C)[3]. |
| Density | Not available | |
| Refractive Index | Not available | |
| Optical Rotation | Not available | |
| InChI | 1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 | [1][2] |
| InChIKey | PVVBFPXFGPDGGN-RITPCOANSA-N | [1][2] |
| SMILES | CN1CC[C@H]1CO | [1] |
The Influence of Fluorine on Pyrrolidine Conformation
The introduction of a fluorine atom at the C4 position has a profound impact on the conformational preference of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo.
The stereochemistry of the fluorine substituent, due to the gauche effect, strongly biases this equilibrium. For the (2S,4R) configuration, as in the title compound, the fluorine atom preferentially occupies a pseudo-axial position, which favors a Cγ-exo pucker. This "pre-organization" of the molecular scaffold can lead to enhanced binding affinity and selectivity for a specific protein target by reducing the entropic penalty of binding.
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol.
Representative Experimental Protocol
The following protocol is a representative, multi-step synthesis based on analogous reactions reported in the literature for the preparation of similar fluorinated pyrrolidine derivatives.
Step 1: Esterification of (2S,4R)-4-Hydroxy-L-proline
-
Suspend (2S,4R)-4-hydroxy-L-proline in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt. Neutralize with a suitable base (e.g., NaHCO₃) and extract with an organic solvent to isolate the free ester.
Step 2: N-Methylation
-
Dissolve the methyl ester from Step 1 in methanol.
-
Add aqueous formaldehyde (37 wt. %).
-
Add a catalytic amount of palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the N-methylated product.
Step 3: Fluorination of the Hydroxyl Group
-
Dissolve the N-methylated intermediate in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxofluor) in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.
Step 4: Reduction of the Ester to the Alcohol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Add a solution of the fluorinated ester from Step 3 in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the final product, which may be further purified by distillation or chromatography if necessary.
Reactivity Profile
-
Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
-
Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which is nucleophilic and basic. It can be protonated to form a quaternary ammonium salt and can react with electrophiles, such as alkyl halides, to form a quaternary ammonium species. The pKa of the conjugate acid is expected to be influenced by the presence of the electron-withdrawing fluorine atom.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this specific compound is not widely published, the following are predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts based on the analysis of similar fluorinated pyrrolidine structures. These predictions are intended to aid in the characterization of synthesized material.
¹H NMR (predicted):
-
CH(F): A complex multiplet around 5.0-5.2 ppm, showing large geminal and vicinal couplings to both ¹H and ¹⁹F.
-
CH₂OH: Two diastereotopic protons appearing as multiplets between 3.5-3.8 ppm.
-
CH(N)-CH₂OH: A multiplet around 3.0-3.3 ppm.
-
CH₂(ring): Several multiplets between 1.8-2.8 ppm.
-
N-CH₃: A singlet around 2.3-2.5 ppm.
-
OH: A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR (predicted):
-
CH(F): A doublet with a large ¹JCF coupling constant (around 85-95 ppm).
-
CH₂OH: Around 60-65 ppm.
-
CH(N)-CH₂OH: Around 65-70 ppm.
-
CH₂(ring): Peaks between 30-50 ppm, with C-F coupling observable for the carbons beta to the fluorine.
-
N-CH₃: Around 40-45 ppm.
¹⁹F NMR (predicted):
-
A single, complex multiplet, with its chemical shift dependent on the solvent and reference standard.
Applications in Drug Discovery and Chemical Biology
While specific applications of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in several areas:
-
Scaffold for Bioactive Molecules: This compound is an attractive chiral building block for the synthesis of more complex molecules. The primary alcohol serves as a handle for further elaboration, while the fluorinated pyrrolidine core can impart desirable pharmacokinetic properties.
-
Probes for Chemical Biology: The introduction of fluorine provides a sensitive NMR handle (¹⁹F NMR) for studying the binding of small molecules to proteins and other biological macromolecules, as there is no background ¹⁹F signal in most biological systems.[4]
-
Constrained Amino Alcohol Mimic: The rigidified, fluorinated pyrrolidine structure can serve as a constrained mimic of more flexible amino alcohol motifs found in various natural products and pharmaceuticals. This can lead to improved potency and selectivity.
The development of synthetic routes to compounds like ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is crucial for expanding the toolbox of medicinal chemists and enabling the exploration of new chemical space in the pursuit of novel therapeutics.
Safety and Handling
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
- Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1998). A hyperstable collagen-like peptide. Chemistry & Biology, 5(9), 513-520.
- DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., & Raines, R. T. (2002). Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of 4-fluorination of proline residues. Journal of the American Chemical Society, 124(11), 2497-2505.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gouverneur, V. (2014). Fluorine in medicinal chemistry. Chemical Society Reviews, 43(13), 4430-4442.
- Hooker, J. M., & Ritter, T. (2008). Radiosynthesis of [(18)F]4-fluoroproline via SN2 displacement of a nosylate precursor. Organic Letters, 10(21), 4767-4770.
- Smith, A. M., & Allwein, S. P. (2003). Synthesis of 4-fluoroprolines from 4-hydroxyproline. The Journal of Organic Chemistry, 68(2), 655-658.
- Tang, W., & Billard, T. (2013). A survey of the synthesis of fluorinated prolines. Beilstein Journal of Organic Chemistry, 9, 2625-2646.
- Tirotta, I., et al. (2019). Fluorine NMR for probing protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 1-21.
Sources
- 1. [(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol 97% | CAS: 2206737-78-0 | AChemBlock [achemblock.com]
- 2. ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | 2206737-78-0 [sigmaaldrich.com]
- 3. ((2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | 1932616-77-7 [sigmaaldrich.com]
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